

Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluorophenylhydrazine

Cat. No.: B056656

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Difluorophenylhydrazine**, a crucial reagent and intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Executive Summary

Understanding the spectroscopic properties of **2,4-Difluorophenylhydrazine** is fundamental for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Difluorophenylhydrazine** hydrochloride. While spectra for this compound are available in databases such as PubChem and SpectraBase, the precise, experimentally determined peak values can vary based on instrumentation and conditions.^{[1][2][3]} The data presented here are representative and intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,4-Difluorophenylhydrazine**, both ¹H and ¹³C NMR provide characteristic signals for the aromatic ring protons and carbons, as well as for the hydrazine moiety.

Table 1: ¹H NMR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	br s	1H	NH
~8.5	br s	2H	NH ₂
~7.1-7.4	m	3H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (DMSO-d₆)[2]

Chemical Shift (δ) ppm	Assignment
~150-160 (dd)	C-F
~145-155 (dd)	C-F
~130 (d)	C-N
~115 (dd)	Ar-C
~110 (d)	Ar-C
~105 (dd)	Ar-C

Note: The exact chemical shifts and coupling constants for the fluorine-coupled carbons require high-resolution spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4-Difluorophenylhydrazine** hydrochloride is expected to show characteristic

absorption bands for N-H, C-N, C-F, and aromatic C-H and C=C bonds.

Table 3: FT-IR Spectroscopic Data for **2,4-Difluorophenylhydrazine** Hydrochloride (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Strong, Broad	N-H stretching (hydrazine)
3000-3100	Medium	Aromatic C-H stretching
1600-1650	Strong	N-H bending
1500-1600	Medium-Strong	Aromatic C=C stretching
1200-1300	Strong	C-N stretching
1100-1200	Strong	C-F stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For **2,4-Difluorophenylhydrazine**, the molecular ion peak and characteristic fragmentation patterns involving the loss of the hydrazine group and fluorine atoms would be expected.

Table 4: Mass Spectrometry Data for **2,4-Difluorophenylhydrazine**

m/z	Relative Intensity (%)	Assignment
144	High	[M] ⁺ (Molecular Ion)
115	Medium	[M - NH ₂] ⁺
95	Medium	[M - NH ₂ - F] ⁺
75	Low	[C ₆ H ₄] ⁺

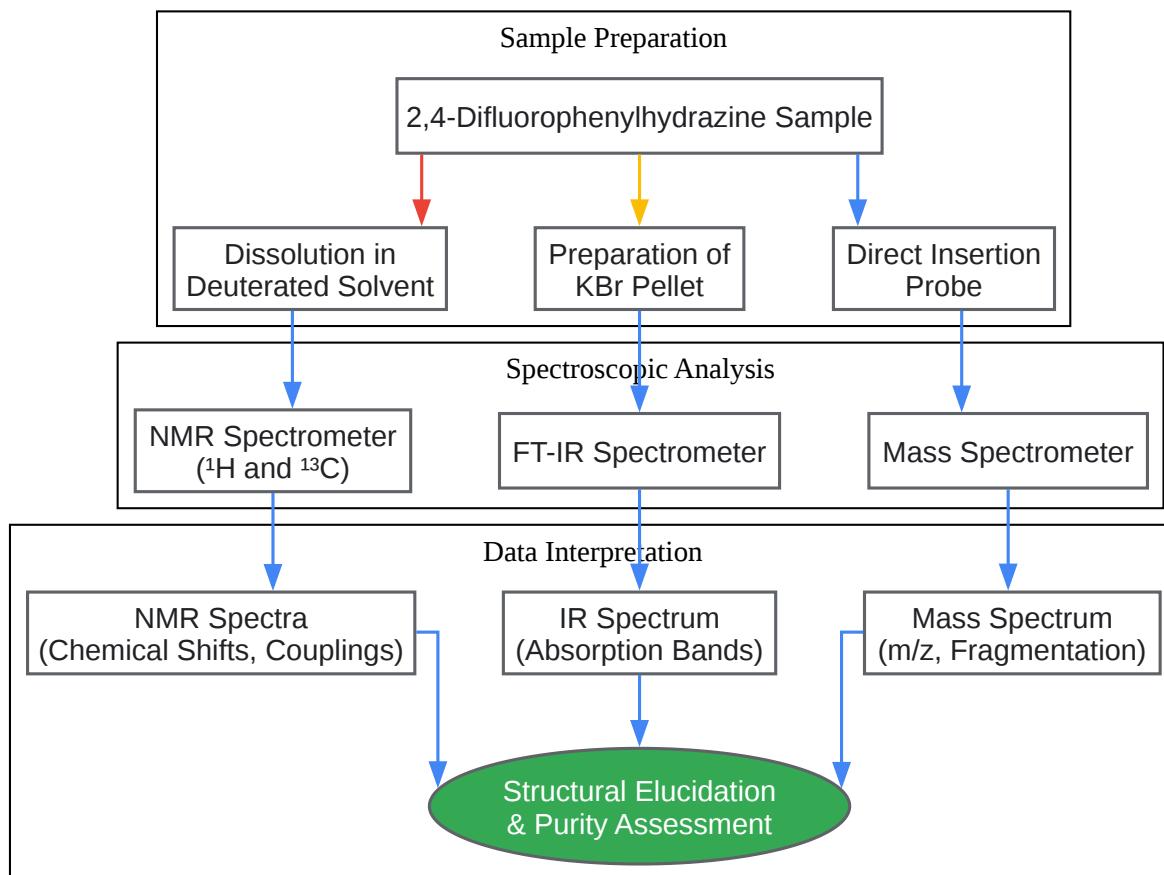
Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid samples like **2,4-Difluorophenylhydrazine** hydrochloride.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Difluorophenylhydrazine** hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)


- Sample Preparation: Grind a small amount (1-2 mg) of **2,4-Difluorophenylhydrazine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,4-Difluorophenylhydrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Difluorophenylhydrazine hydrochloride | C6H7ClF2N2 | CID 2733301 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluorophenylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056656#spectroscopic-data-nmr-ir-ms-of-2-4-difluorophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com